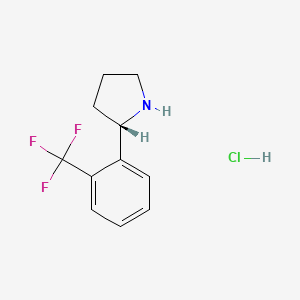

(s)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Description

(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a chiral pyrrolidine ring substituted at the 2-position with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, making such compounds valuable in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

(2S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10;/h1-2,4-5,10,15H,3,6-7H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDMORWJFZBMEX-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the areas of anticonvulsant and antinociceptive effects. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and metabolic stability, which are crucial for drug efficacy.

Anticonvulsant Activity

Research has demonstrated that this compound exhibits notable anticonvulsant properties. In a study conducted using standard seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, the compound showed effective seizure protection.

Key Findings:

- Efficacy in Seizure Models : The compound demonstrated a protective effect in both the MES and PTZ models, indicating its potential as an anticonvulsant agent. In particular, it was effective at doses around 67.4 mg/kg in the PTZ model .

- Mechanism of Action : The mechanism appears to involve modulation of sodium and calcium channels, along with TRPV1 receptor antagonism, contributing to its anticonvulsant effects .

Antinociceptive Activity

In addition to its anticonvulsant properties, this compound has shown significant antinociceptive effects in various pain models.

Pain Models Tested:

- Formalin-Induced Pain : The compound effectively reduced pain responses in formalin-induced tonic pain models.

- Capsaicin-Induced Pain : It also exhibited efficacy against neurogenic pain induced by capsaicin.

- Neuropathic Pain : Efficacy was noted in oxaliplatin-induced neuropathic pain models in mice .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the trifluoromethyl group is essential for enhancing biological activity. Fluorine substitution increases metabolic stability and alters lipophilicity, which can facilitate better CNS penetration. The core pyrrolidine structure is critical for maintaining anticonvulsant activity .

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Effective Dose (mg/kg) | Reference |

|---|---|---|---|

| Anticonvulsant | PTZ | 67.4 | |

| Antinociceptive | Formalin | - | |

| Antinociceptive | Capsaicin | - | |

| Antinociceptive | Oxaliplatin | - |

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

- Study on Neurological Toxicity : In a rotarod test assessing motor coordination, the compound did not show significant impairment at therapeutic doses, indicating a favorable safety profile .

- Pharmacokinetic Profile : Preliminary pharmacokinetic data suggest that the compound has favorable absorption and distribution characteristics, which are essential for its therapeutic application .

Comparison with Similar Compounds

Key Features :

- Chirality : The (S)-enantiomer is specified, which may influence biological activity and receptor binding.

- Substituent : The 2-(trifluoromethyl)phenyl group introduces steric and electronic effects distinct from meta- or para-substituted analogs.

- Molecular Properties : Based on analogs, the molecular formula is likely C₁₁H₁₁ClF₃N , with a molecular weight approximating 265.66 g/mol (calculated from similar compounds in and ).

Comparison with Structural Analogs

The compound is compared to pyrrolidine hydrochlorides with variations in substituent position, halogenation, and functional groups. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Substituent Position and Steric Effects

Halogenation and Electronic Effects

- Trifluoromethyl (-CF₃) : This electron-withdrawing group increases stability against oxidative metabolism compared to fluorine or methyl groups (e.g., CAS 1381929-21-0) .

- Bis(trifluoromethyl) Groups : The compound in CAS 1217463-07-4 exhibits extreme lipophilicity and is used in specialized applications such as asymmetric catalysis .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (S)-2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride to ensure high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Synthesis typically involves asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) or resolution techniques. For example, chiral HPLC or enzymatic resolution can separate enantiomers post-synthesis. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be tightly controlled to minimize racemization. Fluorination steps may require electrophilic agents like Selectfluor or NFSI, with reaction monitoring via NMR to track trifluoromethyl group incorporation .

Q. How can X-ray crystallography be used to resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond geometries. Use SHELXL (a refinement module in the SHELX suite) for small-molecule crystallography. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Collecting data with synchrotron radiation for high-resolution structures.

- Validating the refined structure using R-factors (<5% for high confidence) .

Q. What spectroscopic techniques are most effective for characterizing the trifluoromethyl group in this compound?

- Methodological Answer :

- NMR : Detects chemical environment changes around the CF group (δ ~ -60 to -70 ppm).

- FT-IR : Identifies C-F stretching vibrations (~1100–1250 cm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., / for hydrochloride salts).

Cross-validate results with computational methods (DFT calculations) to assign signals accurately .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The CF group is strongly electron-withdrawing (-I effect), which polarizes adjacent bonds and enhances electrophilicity. Steric hindrance from the bulky phenyl group may slow bimolecular reactions (e.g., S2). To study this:

- Perform kinetic studies under varying conditions (solvent polarity, nucleophile strength).

- Compare reaction rates with non-fluorinated analogs (e.g., methyl-substituted pyrrolidines).

- Use computational tools (e.g., Gaussian) to map electrostatic potential surfaces .

Q. What strategies mitigate hygroscopicity challenges during handling and storage of this hydrochloride salt?

- Methodological Answer : Hygroscopicity can lead to hydrate formation, altering solubility and stability. Mitigation approaches include:

- Lyophilization to remove bound water.

- Storage under inert atmosphere (argon) with molecular sieves.

- Co-crystallization with non-hygroscopic counterions (e.g., tosylate).

Monitor water content via Karl Fischer titration and stability via accelerated aging studies (40°C/75% RH) .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites.

- MD Simulations : Run GROMACS simulations to assess binding stability (RMSD < 2 Å over 100 ns).

- QSAR : Corrogate substituent effects (e.g., fluorine position) with experimental IC values.

Validate predictions with SPR (surface plasmon resonance) or radioligand binding assays .

Contradictions and Resolutions

- vs. 17 : Fluorination methods vary in efficiency. While emphasizes catalytic fluorination, highlights electrophilic agents. Resolve by testing both approaches in parallel and optimizing for scale (e.g., microfluidic reactors for hazardous agents).

- vs. 20 : Fluorine positional isomers (2,5- vs. 3,4-difluoro) show divergent bioactivities. Use SAR studies to prioritize synthesis routes for target-specific analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.